Cas no 2234-09-5 (Methylphenothiazine Sulfoxide)

Methylphenothiazine Sulfoxide structure
Methylphenothiazine Sulfoxide structure
商品名:Methylphenothiazine Sulfoxide
CAS番号:2234-09-5
MF:C13H11NOS
メガワット:229.2975
MDL:MFCD28556888
CID:912314
PubChem ID:219180

Methylphenothiazine Sulfoxide 化学的及び物理的性質

名前と識別子

    • 10-methyl-10H-phenothiazine 5-oxide
    • 10H-PHENOTHIAZINE,10-METHYL-,5-OXIDE
    • 10-methyl phenothiazine sulfoxide
    • 10-methyl-10H-phenothiazine-5-oxide
    • CTK1C3464
    • N-methylphenothiazine sulfoxide
    • N-methyl-phenothiazine sulfoxide
    • oxyde-5 de N-methylphenothiazine
    • sulfoxamide
    • sulfoxyde de N-methyl phenothiazine
    • thionyl amide
    • Thionylamid
    • N-Methylphenothiazine S-oxide
    • 10-Methylphenothiazine 5-oxide
    • NSC123
    • LUXDKIVXVUWRQB-UHFFFAOYSA-N
    • Phenothiazine, 10-methyl-, 5-oxide
    • 10H-Phenothiazine, 10-methyl-, 5-oxide
    • AKOS028111229
    • GJ97WJ5GDS
    • 10-Methyl-10H-phenothiazine5-oxide
    • NSC-123
    • AS-63506
    • Methylphenothiazine Sulfoxide
    • 10-Methyl-10H-phenothiazine 5-oxide #
    • E?-phenothiazin-5-one
    • 10-methyl-10H-5
    • 10-methyl-10H-5??-phenothiazin-5-one
    • 10-Methyl-5lambda~4~-phenothiazin-5(10H)-one
    • DTXSID60944991
    • SCHEMBL341222
    • 10-methyl-5??-phenothiazin-5-one
    • 2234-09-5
    • MDL: MFCD28556888
    • インチ: 1S/C13H11NOS/c1-14-10-6-2-4-8-12(10)16(15)13-9-5-3-7-11(13)14/h2-9H,1H3
    • InChIKey: LUXDKIVXVUWRQB-UHFFFAOYSA-N
    • ほほえんだ: S1(C2=C([H])C([H])=C([H])C([H])=C2N(C([H])([H])[H])C2=C([H])C([H])=C([H])C([H])=C12)=O

計算された属性

  • せいみつぶんしりょう: 229.05623
  • どういたいしつりょう: 229.05613515g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 50.2

じっけんとくせい

  • PSA: 20.31
  • LogP: 3.86530

Methylphenothiazine Sulfoxide セキュリティ情報

  • ちょぞうじょうけん:(BD628772)

Methylphenothiazine Sulfoxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A478394-1g
10-Methyl-10H-phenothiazine 5-oxide
2234-09-5 97%
1g
$1012.0 2024-04-15
eNovation Chemicals LLC
D756452-1g
10H-Phenothiazine, 10-methyl-, 5-oxide
2234-09-5 95%
1g
$905 2023-09-04
eNovation Chemicals LLC
D756452-250mg
10H-Phenothiazine, 10-methyl-, 5-oxide
2234-09-5 95%
250mg
$310 2024-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H905739-1g
10-methyl-10H-phenothiazine 5-oxide
2234-09-5 95%
1g
3,565.80 2021-05-17
A2B Chem LLC
AB57703-1g
10H-Phenothiazine, 10-methyl-, 5-oxide
2234-09-5 95%
1g
$972.00 2024-01-01
1PlusChem
1P003EAV-250mg
10H-Phenothiazine, 10-methyl-, 5-oxide
2234-09-5 95%
250mg
$322.00 2023-12-18
Chemenu
CM765739-250mg
10-methylphenothiazine 5-oxide
2234-09-5 95%+
250mg
$390 2024-07-28
Chemenu
CM765739-1g
10-methylphenothiazine 5-oxide
2234-09-5 95%+
1g
$1083 2024-07-28
eNovation Chemicals LLC
D756452-100mg
10H-Phenothiazine, 10-methyl-, 5-oxide
2234-09-5 95%
100mg
$190 2025-02-27
eNovation Chemicals LLC
D756452-250mg
10H-Phenothiazine, 10-methyl-, 5-oxide
2234-09-5 95%
250mg
$310 2025-02-27

Methylphenothiazine Sulfoxide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Iodylbenzene Catalysts: Vanadyl acetylacetonate Solvents: Benzene
リファレンス
Oxidation of phenothiazine and its N-methyl derivatives by iodoxylbenzene-vanadyl acetylacetonate
Pautet, F.; Barret, R.; Daudon, M., Pharmazie, 1985, 40(3), 202-3

Methylphenothiazine Sulfoxide Raw materials

Methylphenothiazine Sulfoxide Preparation Products

Methylphenothiazine Sulfoxide 関連文献

Methylphenothiazine Sulfoxideに関する追加情報

Methylphenothiazine Sulfoxide: A Comprehensive Overview

Methylphenothiazine Sulfoxide (CAS No. 2234-09-5) is a compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural and functional properties. This compound, a derivative of phenothiazine, has been extensively studied for its potential applications in various therapeutic and diagnostic contexts. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to Methylphenothiazine Sulfoxide.

The chemical structure of Methylphenothiazine Sulfoxide is characterized by a phenothiazine core with a sulfoxide functional group. The phenothiazine moiety is a tricyclic aromatic system consisting of a benzene ring fused with a thiazine ring. The sulfoxide group (-S(O)-) introduces an oxygen atom bonded to the sulfur atom, which significantly influences the compound's reactivity and biological properties. This structural feature makes Methylphenothiazine Sulfoxide an interesting candidate for various chemical and biological investigations.

The synthesis of Methylphenothiazine Sulfoxide typically involves the oxidation of the corresponding sulfide precursor. Common methods include the use of oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), or sodium metaperiodate. These reactions are carefully controlled to ensure the selective formation of the sulfoxide group without over-oxidation to the sulfone. Recent advancements in green chemistry have also explored environmentally friendly approaches to synthesize Methylphenothiazine Sulfoxide, such as using catalytic systems that minimize waste and energy consumption.

In terms of biological activities, Methylphenothiazine Sulfoxide has shown promising results in several areas. One notable application is its potential as an antioxidant. Phenothiazine derivatives are known for their ability to scavenge free radicals and protect cells from oxidative stress. Studies have demonstrated that Methylphenothiazine Sulfoxide exhibits strong antioxidant properties, which could be beneficial in treating conditions associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders.

Another area of interest is the antimicrobial activity of Methylphenothiazine Sulfoxide. Research has shown that this compound possesses broad-spectrum antimicrobial properties against various bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents, especially in light of the growing concern over antibiotic resistance. Additionally, studies have explored its antiviral properties, particularly against enveloped viruses, which could have implications for viral infections such as influenza and HIV.

Beyond its direct biological effects, Methylphenothiazine Sulfoxide has also been investigated for its use as a fluorescent probe in cellular imaging. The phenothiazine core can be modified to enhance its fluorescence properties, making it useful for tracking cellular processes and monitoring drug delivery systems. Recent research has focused on optimizing these modifications to achieve higher sensitivity and specificity in imaging applications.

In the context of drug development, Methylphenothiazine Sulfoxide has shown potential as a lead compound for designing new therapeutic agents. Its structural flexibility allows for the introduction of various functional groups that can modulate its biological activity. For example, substituents at different positions on the phenothiazine ring can enhance its affinity for specific receptors or improve its pharmacokinetic properties. This versatility makes it an attractive starting point for medicinal chemistry efforts aimed at developing novel drugs.

Clinical trials involving compounds derived from phenothiazines have yielded promising results in treating psychiatric disorders such as schizophrenia and depression. While these studies primarily focus on traditional phenothiazines like chlorpromazine, there is growing interest in exploring derivatives like Methylphenothiazine Sulfoxide for their improved efficacy and reduced side effects. Preclinical studies have indicated that these derivatives may offer better therapeutic profiles by targeting specific pathways involved in these disorders.

In conclusion, Methylphenothiazine Sulfoxide (CAS No. 2234-09-5) is a multifaceted compound with a wide range of potential applications in chemistry, biology, and pharmacology. Its unique chemical structure and diverse biological activities make it an important subject of ongoing research. As new synthetic methods and biological insights continue to emerge, the future prospects for this compound appear promising across multiple scientific disciplines.

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